molecular formula C10H10FNO B13428560 3-(Fluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 247050-21-1

3-(Fluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B13428560
CAS No.: 247050-21-1
M. Wt: 179.19 g/mol
InChI Key: DVSKCHFQMHKGSJ-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is a fluorinated organic compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a fluoromethyl group attached to the dihydroisoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as a dihydroisoquinolinone derivative, using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of the precursor in an appropriate solvent, such as dichloromethane, at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques, such as gas chromatography and mass spectrometry, further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Fluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or electrostatic interactions. This interaction can modulate the activity of the target protein, leading to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    3-(Bromomethyl)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with a bromomethyl group instead of a fluoromethyl group.

    3-(Methyl)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with a methyl group instead of a fluoromethyl group.

Uniqueness

The presence of the fluoromethyl group in 3-(Fluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one imparts unique properties, such as increased metabolic stability and enhanced binding affinity to molecular targets, compared to its chlorinated, brominated, or non-halogenated analogs. These properties make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3-(fluoromethyl)-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-6-8-5-7-3-1-2-4-9(7)10(13)12-8/h1-4,8H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSKCHFQMHKGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)C2=CC=CC=C21)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444977
Record name 3-(Fluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247050-21-1
Record name 3-(Fluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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